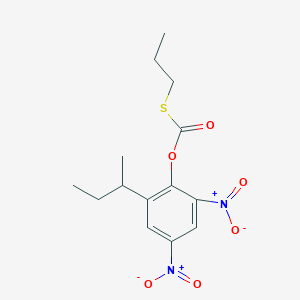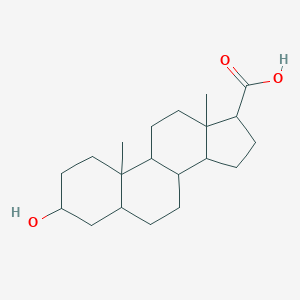
Méthylamine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylamine-d5 (MA-d5) is a stable, isotopically labeled compound used in scientific research applications. It is a derivative of methylamine and has been labeled with deuterium (d) to create a stable and traceable compound. MA-d5 is used as a substrate in a variety of biochemical and physiological studies and is used as a reference compound in various experiments. It is also used in the synthesis of other compounds, such as pharmaceuticals.
Applications De Recherche Scientifique
Conversion de films inorganiques
La méthylamine-d5 est utilisée pour convertir les films inorganiques en pérovskite . Ce processus implique des interactions chimiques qui sont cruciales pour la conversion .
Guérison et amélioration des films de pérovskite
Les applications du gaz de this compound sont utilisées pour « guérir » et améliorer les films de pérovskite préparés par d'autres méthodes . Cela améliore la qualité et les performances des films .
Synthèse de pérovskites photoactives
La this compound est utilisée dans la formulation de pérovskites photoactives appropriées . Ces pérovskites ont attiré l'attention ces dernières années en tant que matériaux photoactifs prometteurs .
Fabrication de diodes électroluminescentes (LED)
Les pérovskites hybrides, dans lesquelles la this compound joue un rôle important, ont été utilisées pour obtenir des performances remarquables des cellules solaires et des diodes électroluminescentes (LED) avec des rendements quantiques externes supérieurs à 10 % .
Traitement à faible coût des cellules solaires
L'utilisation de la this compound dans la formation directe de films de pérovskite de haute qualité est une étape vers la réalisation d'un traitement à faible coût des cellules solaires .
Safety and Hazards
Methylamine-d5 is classified as Acute Tox. 3 Inhalation, Eye Dam. 1, Flam. Gas 1A, Press. Gas Liquefied gas, Skin Irrit. 2, and STOT SE 3 . It is hazardous to the respiratory system . Inhalation of methylamine vapors can cause irritation of the nose and throat, violent sneezing, burning sensation of the throat, coughing, constriction of the larynx, difficulty in breathing, pulmonary congestion, and edema of the lungs .
Orientations Futures
Mécanisme D'action
Target of Action
Methylamine-d5 primarily targets amine receptors and transporters within biological systems. These targets play crucial roles in various physiological processes, including neurotransmission and cellular signaling .
Mode of Action
Methylamine-d5 interacts with its targets by binding to amine receptors and transporters. This binding can alter the receptor’s conformation, leading to changes in cellular signaling pathways. The compound’s deuterium labeling (d5) can also influence its interaction dynamics, potentially altering its binding affinity and stability .
Biochemical Pathways
The interaction of Methylamine-d5 with amine receptors and transporters affects several biochemical pathways, including:
- Metabolic Pathways : Affecting pathways involved in the metabolism of amines and related compounds .
Pharmacokinetics
The pharmacokinetics of Methylamine-d5 involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, Methylamine-d5’s action results in altered receptor activity and neurotransmitter levels. This can lead to changes in cellular signaling and metabolic processes. At the cellular level, these effects can influence cell function, growth, and differentiation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can significantly influence the action, efficacy, and stability of Methylamine-d5. For instance:
- Other Compounds : The presence of other amines or competing substrates can affect Methylamine-d5’s binding and activity .
Methylamine-d5’s unique properties, including its deuterium labeling, make it a valuable tool in biochemical research and potential therapeutic applications.
Analyse Biochimique
Biochemical Properties
Methylamine-d5, like its parent compound methylamine, plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. These interactions often involve the nitrogen atom in Methylamine-d5, which can form bonds with other molecules and participate in reactions .
Cellular Effects
Methylamine-d5 can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the cell type and the concentration of Methylamine-d5 .
Molecular Mechanism
The mechanism of action of Methylamine-d5 involves its interactions with biomolecules at the molecular level. It can bind to enzymes and other proteins, potentially inhibiting or activating them. It can also influence gene expression, leading to changes in the levels of various proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylamine-d5 can change over time. This can be due to the stability of the compound, its degradation over time, or long-term effects on cellular function. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Methylamine-d5 can vary with different dosages in animal models. At low doses, it may have minimal effects, but at higher doses, it could potentially have toxic or adverse effects .
Metabolic Pathways
Methylamine-d5 is involved in several metabolic pathways. It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Methylamine-d5 can be transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Methylamine-d5 can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
| { "Design of the Synthesis Pathway": "Methylamine-d5 can be synthesized through the reaction of formaldehyde-d2 and deuterium oxide with ammonium chloride followed by reduction with sodium borohydride-d4.", "Starting Materials": [ "Formaldehyde-d2", "Deuterium oxide", "Ammonium chloride", "Sodium borohydride-d4" ], "Reaction": [ "Mix formaldehyde-d2, deuterium oxide, and ammonium chloride in a round-bottom flask", "Heat the mixture to 70-80°C and stir for 12-24 hours", "Cool the mixture to room temperature and add sodium borohydride-d4 slowly with stirring", "Continue stirring for 2-3 hours", "Filter the mixture to remove any solids", "Evaporate the solvent under reduced pressure to obtain methylamine-d5" ] } | |
| 14779-55-6 | |
Formule moléculaire |
CH6ClN |
Poids moléculaire |
73.55 g/mol |
Nom IUPAC |
(2H)chlorane;N,N,1,1,1-pentadeuteriomethanamine |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3;/hD3 |
Clé InChI |
NQMRYBIKMRVZLB-MIOFBDNISA-N |
SMILES isomérique |
[2H]C([2H])([2H])N([2H])[2H].[2H]Cl |
SMILES |
CN |
SMILES canonique |
CN.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)
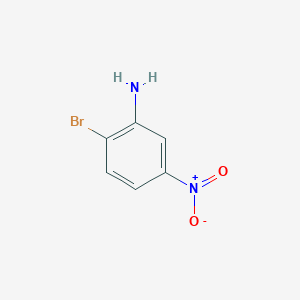
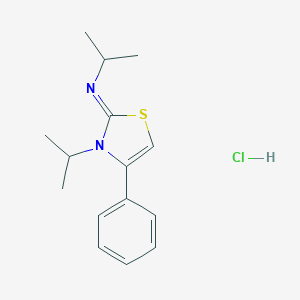

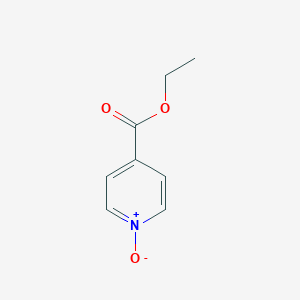


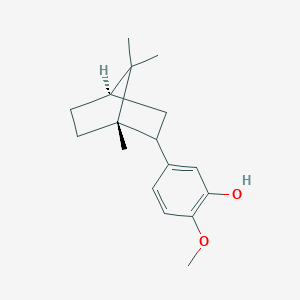
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)

